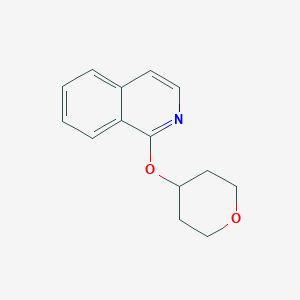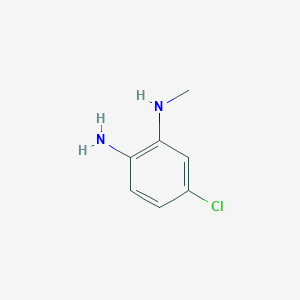![molecular formula C18H27ClF3N5O2S B2551508 4-{4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidin-1-sulfonamid CAS No. 2097938-28-6](/img/structure/B2551508.png)
4-{4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidin-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C18H27ClF3N5O2S and its molecular weight is 469.95. The purity is usually 95%.
BenchChem offers high-quality 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von “4-{4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidin-1-sulfonamid”:
Pharmazeutische Entwicklung
Diese Verbindung wird umfassend auf ihr Potenzial in der pharmazeutischen Entwicklung untersucht, insbesondere als Leitverbindung in der Wirkstoffforschung. Ihre einzigartige chemische Struktur, die eine Trifluormethylgruppe umfasst, verbessert ihre pharmakokinetischen Eigenschaften und macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Medikamente . Forscher untersuchen ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, aufgrund ihres Potenzials, bestimmte Enzyme und Signalwege zu hemmen, die an der Krankheitsentwicklung beteiligt sind .
Agrochemische Anwendungen
Im Bereich der Agrochemikalien wird diese Verbindung auf ihr Potenzial als Pestizid oder Herbizid untersucht. Die Trifluormethylgruppe in ihrer Struktur ist bekannt dafür, die biologische Aktivität von Agrochemikalien zu verstärken, wodurch sie bei niedrigeren Konzentrationen effektiver werden . Studien haben gezeigt, dass Derivate dieser Verbindung Nutzpflanzen vor Schädlingen und Krankheiten schützen können und so zu einer höheren landwirtschaftlichen Produktivität beitragen .
Antimikrobielle Forschung
Diese Verbindung hat sich in der antimikrobiellen Forschung als vielversprechend erwiesen, insbesondere bei der Entwicklung neuer Antibiotika. Ihre Fähigkeit, das Bakterienwachstum durch das gezielte Ansprechen auf bestimmte bakterielle Enzyme zu hemmen, macht sie zu einem wertvollen Kandidaten für die Bekämpfung von Antibiotika-resistenten Bakterien . Forscher konzentrieren sich auf ihr Potenzial zur Behandlung von Infektionen, die durch multiresistente Krankheitserreger verursacht werden .
Neurowissenschaftliche Forschung
In der Neurowissenschaft wird diese Verbindung auf ihr Potenzial untersucht, Neurotransmittersysteme zu modulieren. Ihre einzigartige Struktur ermöglicht es ihr, mit bestimmten Rezeptoren im Gehirn zu interagieren, was möglicherweise zu neuen Behandlungen für neurologische Erkrankungen wie Depression, Angstzustände und Schizophrenie führt . Laufende Forschung zielt darauf ab, ihren Wirkmechanismus und ihr therapeutisches Potenzial genauer zu verstehen .
Krebsforschung
Die Verbindung wird auch auf ihre Antikrebs-Eigenschaften untersucht. Ihre Fähigkeit, bestimmte Kinasen und Signalwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien . Preklinische Studien haben gezeigt, dass sie Apoptose in Krebszellen induzieren kann, was eine Grundlage für weitere Untersuchungen in klinischen Studien bietet .
Veterinärmedizin
In der Veterinärmedizin wird diese Verbindung auf ihr Potenzial zur Behandlung von Infektionen und Krankheiten bei Tieren untersucht. Ihre breite antimikrobielle Aktivität macht sie zu einer wertvollen Ergänzung des Arsenals an tierärztlichen Medikamenten . Forscher untersuchen ihre Sicherheit und Wirksamkeit bei der Behandlung verschiedener Tierkrankheiten, einschließlich bakterieller und parasitärer Infektionen .
Umweltwissenschaften
Diese Verbindung wird auch auf ihr Potenzial für Anwendungen in den Umweltwissenschaften untersucht. Ihre Fähigkeit, bestimmte Schadstoffe abzubauen, und ihre Rolle in Bioremediationsprozessen sind von besonderem Interesse . Forscher untersuchen ihren Einsatz bei der Reinigung von kontaminierten Umgebungen und der Reduzierung der Auswirkungen gefährlicher Stoffe auf Ökosysteme .
Materialwissenschaften
In den Materialwissenschaften wird diese Verbindung auf ihr Potenzial untersucht, neue Materialien mit einzigartigen Eigenschaften zu schaffen. Ihre chemische Struktur ermöglicht es ihr, bei der Synthese von Polymeren und anderen fortschrittlichen Materialien verwendet zu werden . Diese Materialien könnten in verschiedenen Industrien eingesetzt werden, darunter Elektronik, Beschichtungen und Nanotechnologie .
Synthese und Anwendung von Trifluormethylpyridinen Von der FDA zugelassene Medikamente, die eine Trifluormethylgruppe enthalten Antimikrobielle Aktivität von Trifluormethylpyridin-Derivaten
Wirkmechanismus
Target of Action
The primary target of the compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition is achieved at submicromolar concentrations .
Biochemical Pathways
The inhibition of PPTases by 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, and their inhibition can thwart bacterial growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .
Result of Action
The molecular and cellular effects of the action of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide include the attenuation of the production of a PPTase-dependent metabolite in Bacillus subtilis at sublethal doses . This results in antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.
Eigenschaften
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClF3N5O2S/c1-13-12-25(15-4-6-26(7-5-15)30(28,29)24(2)3)8-9-27(13)17-16(19)10-14(11-23-17)18(20,21)22/h10-11,13,15H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFPRLGLOPMLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)
![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2551430.png)
![(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2551431.png)
![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)
![2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2551433.png)

![[4-[(E)-3-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2551438.png)

![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)

![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)
